N'-acetyl-1H-indole-3-carbohydrazide
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Overview
Description
N’-acetyl-1H-indole-3-carbohydrazide: is a chemical compound with the molecular formula C11H11N3O2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-acetyl-1H-indole-3-carbohydrazide typically involves the reaction of indole-3-carboxaldehyde with hydrazine hydrate, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of N’-acetyl-1H-indole-3-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N’-acetyl-1H-indole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce indole-3-methanol derivatives .
Scientific Research Applications
N’-acetyl-1H-indole-3-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives with potential biological activities.
Biology: The compound is studied for its role in cell biology and its interactions with biological macromolecules.
Medicine: Research explores its potential as a therapeutic agent for treating diseases such as cancer and microbial infections.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-acetyl-1H-indole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- Indole-3-carboxaldehyde
- Indole-3-acetic acid
- Indole-3-carboxylic acid
Comparison: N’-acetyl-1H-indole-3-carbohydrazide is unique due to its specific acetyl and carbohydrazide functional groups, which confer distinct chemical and biological properties. Compared to indole-3-carboxaldehyde, it has enhanced stability and reactivity. Indole-3-acetic acid, a plant hormone, differs significantly in its biological role and applications. Indole-3-carboxylic acid, on the other hand, shares some similarities in chemical reactivity but lacks the specific functional groups present in N’-acetyl-1H-indole-3-carbohydrazide .
Properties
IUPAC Name |
N'-acetyl-1H-indole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7(15)13-14-11(16)9-6-12-10-5-3-2-4-8(9)10/h2-6,12H,1H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLPZRQPTYGHAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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